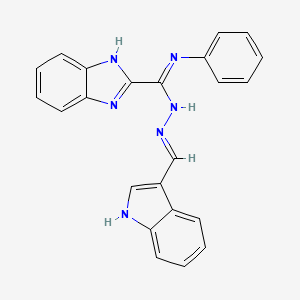![molecular formula C26H30N2O3 B6025007 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6025007.png)
1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol acts as a competitive antagonist at dopamine D1 receptors, blocking the binding of dopamine and preventing its activation of downstream signaling pathways. This results in a decrease in the activity of dopaminergic neurons and a reduction in dopamine-mediated neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including a decrease in locomotor activity, an increase in prolactin secretion, and a reduction in the release of glutamate and acetylcholine in the striatum. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and noradrenaline systems.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol in lab experiments is its high selectivity for dopamine D1 receptors, which allows for the specific investigation of the role of these receptors in various physiological and behavioral processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
未来方向
There are several potential future directions for research on 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol, including investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to elucidate the precise mechanisms underlying its effects on neurotransmitter systems and to develop more stable analogs of the compound for use in vivo.
合成方法
The synthesis of 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol involves several steps, starting with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-bromo-4-nitrobenzene to yield the nitrophenylacetic acid derivative, which is subsequently reduced to the corresponding amine using sodium dithionite. The resulting amine is then reacted with 1-(2-chloroethyl)-4-nitrobenzene to form the nitrostyrene intermediate, which is then reduced to the corresponding amine using sodium borohydride. Finally, the amine is coupled with 1-(4-iodophenyl)ethynylcyclohexanol to yield this compound.
科学研究应用
1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has also been used as a research tool to investigate the role of dopamine D1 receptors in various physiological and behavioral processes.
属性
IUPAC Name |
[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-31-24-8-4-3-7-23(24)27-17-19-28(20-18-27)25(29)22-11-9-21(10-12-22)13-16-26(30)14-5-2-6-15-26/h3-4,7-12,30H,2,5-6,14-15,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQFOIISYATFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C#CC4(CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-dimethylphenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6024946.png)
![1-(3-fluorobenzyl)-4-[(3-methylbenzyl)amino]-2-pyrrolidinone](/img/structure/B6024948.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6024950.png)
![3,5-dimethoxy-N-{[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6024957.png)

![5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6024985.png)
![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-methyl-1H-indol-1-yl)ethanamine](/img/structure/B6024991.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B6024995.png)
![ethyl 3-(2-methoxyethyl)-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxylate](/img/structure/B6025005.png)
![N-(3-methoxybenzyl)-3-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B6025012.png)
![1-methyl-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B6025018.png)
![N-(4-ethoxyphenyl)-2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6025026.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B6025032.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6025036.png)